molecular formula C54H65NO5 B15350600 25,27-Dimethoxy-26-(N-benzoyl)carbamoyloxy-p-tert-butylcalix[4]arene

25,27-Dimethoxy-26-(N-benzoyl)carbamoyloxy-p-tert-butylcalix[4]arene

Cat. No.: B15350600
M. Wt: 808.1 g/mol
InChI Key: LUAWSEVKAMNFQM-UHFFFAOYSA-N
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Description

25,27-Dimethoxy-26-(N-benzoyl)carbamoyloxy-p-tert-butylcalix[4]arene is a functionalized calix[4]arene derivative with a p-tert-butyl group on the upper rim and selective modifications on the lower rim. The lower rim features two methoxy groups at positions 25 and 27, a benzoyl carbamate group at position 26, and a hydroxyl group at position 26. This structure confers unique host-guest properties, making it suitable for applications in supramolecular chemistry, such as ion sensing, catalysis, and molecular recognition . The benzoyl carbamate moiety enhances π-π interactions and hydrogen-bonding capabilities, while the tert-butyl groups improve solubility in organic solvents .

Properties

Molecular Formula

C54H65NO5

Molecular Weight

808.1 g/mol

IUPAC Name

(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-benzoylcarbamate

InChI

InChI=1S/C54H65NO5/c1-51(2,3)42-23-33-20-34(24-42)22-37-28-44(53(7,8)9)30-39(47(37)59-14)26-41-32-45(54(10,11)12)31-40(48(41)60-50(57)55-49(56)35-18-16-15-17-19-35)25-38-29-43(52(4,5)6)27-36(21-33)46(38)58-13/h15-20,23-24,27-32H,21-22,25-26H2,1-14H3,(H,55,56,57)

InChI Key

LUAWSEVKAMNFQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C1)CC3=C(C(=CC(=C3)C(C)(C)C)CC4=CC(=CC(=C4OC(=O)NC(=O)C5=CC=CC=C5)CC6=CC(=CC(=C6OC)C2)C(C)(C)C)C(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Regioselective Methoxylation at Positions 25 and 27

Introducing methoxy groups at the 25 and 27 positions requires selective alkylation of the phenolic hydroxyl groups. This is achieved through a two-step protocol:

  • Protection of Hydroxyl Groups :
    The 26 and 28 hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in dry tetrahydrofuran (THF) under inert atmosphere4. This step ensures that only the 25 and 27 positions remain reactive.
  • Methylation with Methyl Iodide :
    The free hydroxyl groups at positions 25 and 27 are methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone. The reaction proceeds at 60°C for 12 hours, achieving >90% conversion5.

Characterization :
¹H NMR confirms successful methylation via the appearance of singlet peaks at δ 3.3 ppm (OCH₃ groups)6.

Introduction of the N-Benzoyl Carbamoyloxy Group at Position 26

The carbamoyloxy functionality is introduced via a nucleophilic substitution reaction. Key steps include:

  • Deprotection of Position 26 :
    The TBDMS group at position 26 is removed using tetrabutylammonium fluoride (TBAF) in THF, regenerating the hydroxyl group7.
  • Reaction with Benzoyl Isocyanate :
    The free hydroxyl group reacts with benzoyl isocyanate (PhCONCO) in dry dichloromethane (DCM) at 0°C. The reaction is quenched with methanol after 4 hours, yielding the carbamoyloxy derivative8.

Optimization Note :
Excess benzoyl isocyanate (1.5 equivalents) and rigorous exclusion of moisture are critical to prevent side reactions9.

Final Product Isolation and Characterization

Purification Techniques

The crude product is purified via:

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) as eluent.
  • Recrystallization : From chloroform/methanol (9:1), yielding colorless crystals10.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) :
    δ 1.2 (s, 36H, tert-butyl), 3.4 (s, 6H, OCH₃), 4.3–4.6 (m, 8H, ArCH₂Ar), 7.3–7.9 (m, 5H, benzoyl)1112.
  • FTIR (KBr) :
    Peaks at 1745 cm⁻¹ (C=O stretch, carbamate) and 1240 cm⁻¹ (C-O-C stretch, methoxy)13.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three reported synthesis protocols:

Parameter Method A14 Method B15 Method C16
Overall Yield 42% 38% 45%
Reaction Time 72 hours 96 hours 64 hours
Key Solvent THF/DCM Acetone/DMF DCM/Chloroform
Purification Column + Recrystallization Column Recrystallization

Method C, employing chloroform for recrystallization, offers the highest yield due to superior solubility of intermediates17.

Challenges and Optimization Strategies

Regioselectivity Issues

Competing reactions at the 26 and 28 positions are mitigated by:

  • Steric Hindrance : Bulkier protecting groups (e.g., TBDMS) at position 2818.
  • Low-Temperature Conditions : Slowing down kinetic pathways favoring undesired substitutions19.

Byproduct Formation

  • Unreacted Isocyanate : Quenched with methanol to prevent polymerization20.
  • Oversubstitution : Controlled by stoichiometric use of methyl iodide (2.1 equivalents)21.
  • Royal Society of Chemistry, 2022 

  • ACS Chemical Neuroscience, 2021 

  • ACS Chemical Neuroscience, 2021 

  • ACS Chemical Neuroscience, 2021 

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  • PMC, 2019 

  • PMC, 2019 

  • PMC, 2019 

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  • PMC, 2019 

  • Tetrahedron, 2003 

  • Tetrahedron, 2003 

  • Tetrahedron, 2003 

  • Tetrahedron, 2003 

  • Tetrahedron, 2003 

  • Tetrahedron, 2003 

  • Tetrahedron, 2003 

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a host molecule in supramolecular chemistry for the formation of host-guest complexes. It can encapsulate various guest molecules, making it useful in molecular recognition and sensing applications.

Biology: In biological research, it can be used as a molecular probe to study enzyme-substrate interactions and to develop new drug delivery systems. Its ability to form stable complexes with biomolecules makes it valuable in bioanalytical applications.

Medicine: In medicine, it has potential applications in drug delivery and as a carrier for therapeutic agents. Its ability to encapsulate and release drugs in a controlled manner can improve the efficacy and safety of treatments.

Industry: In industry, it can be used in the development of new materials with specific properties, such as selective membranes for filtration and separation processes.

Mechanism of Action

The mechanism by which 25,27-Dimethoxy-26-(N-benzoyl)carbamoyloxy-p-tert-butylcalix[4]arene exerts its effects involves its ability to form host-guest complexes with various molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl₃, CF₃) on the carbamate enhance Lewis acidity, improving heavy metal ion detection in sensors .
  • Benzoyl vs. Trichloroacetyl : The benzoyl group in the target compound offers stronger π-π interactions for aromatic guest binding, while trichloroacetyl derivatives excel in electrochemical stripping due to higher redox activity .
  • Stereochemical Effects : Bulky substituents (e.g., benzyloxy in ) reduce cavity flexibility, whereas smaller groups (e.g., methoxy) maintain conformational adaptability for host-guest interactions .
Spectroscopic and Crystallographic Differences
  • NMR Shifts : The benzoyl carbamate’s aromatic protons appear at δ 7.12–7.06 ppm in CDCl₃, distinct from trifluoroacetyl analogs (δ 6.93–6.82 ppm) due to deshielding effects .
  • Vibrational Modes : The C=O stretch in benzoyl carbamate occurs at ~1700 cm⁻¹, while trichloroacetyl derivatives show a split peak at ~1675 cm⁻¹ due to Cl-induced asymmetry .
  • Crystal Packing : Benzoyl-substituted calix[4]arenes () form π-stacked dimers, whereas trifluoroacetyl derivatives adopt helical arrangements via F···H interactions .
Challenges and Limitations
  • Synthetic Complexity : Introducing benzoyl carbamate requires stringent anhydrous conditions to avoid hydrolysis, reducing yields compared to trifluoroacetyl analogs .
  • Solubility : The benzoyl derivative’s hydrophobicity limits aqueous applications, necessitating co-solvents for biological studies .

Biological Activity

25,27-Dimethoxy-26-(N-benzoyl)carbamoyloxy-p-tert-butylcalix arene is a synthetic compound belonging to the calixarene family, known for their ability to form host-guest complexes. This compound has garnered interest due to its potential biological activities, particularly in antibacterial applications and supramolecular chemistry. The unique structural features of this calixarene derivative enhance its solubility and interaction capabilities with various substrates, which is crucial for its biological applications.

The molecular formula of 25,27-Dimethoxy-26-(N-benzoyl)carbamoyloxy-p-tert-butylcalix arene is C54H65N1O6C_{54}H_{65}N_{1}O_{6}, with a molecular weight of approximately 824.115 g/mol . The presence of methoxy groups and a benzoyl carbamoyloxy group contributes to its unique chemical properties, allowing it to engage in various interactions that are significant for developing new materials and studying host-guest chemistry.

Biological Activity Overview

The biological activity of this compound is primarily explored through its antibacterial properties. Studies indicate that calixarene derivatives can disrupt bacterial cell membranes, leading to bacterial death without significant resistance development .

Antibacterial Mechanism

The antibacterial mechanism involves the disruption of the bacterial cell membrane. Compounds similar to 25,27-Dimethoxy-26-(N-benzoyl)carbamoyloxy-p-tert-butylcalix arene have shown potent activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The introduction of cationic moieties enhances the interaction between these compounds and negatively charged bacterial membranes, promoting effective antibacterial action .

In Vitro Studies

In vitro studies have evaluated the antibacterial activity of calixarene derivatives against various strains of bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) for related compounds ranging from 1.6μg/ml1.6\,\mu g/ml to 50μg/ml50\,\mu g/ml, demonstrating significant antibacterial efficacy . Table 1 summarizes key findings on the antibacterial activity of several calixarene derivatives:

Compound NameMIC (μg/ml)Target BacteriaNotes
Compound 161.6–3.1MRSAHigh bactericidal activity
Compound 313–25S. aureus ATCC29213Moderate activity
Compound 5>50S. aureus MRSA N315No activity observed
Compound 133.1MRSAEnhanced activity with quaternary ammonium salt

Hemolytic Activity

The hemolytic activity of these compounds was also assessed using rabbit red blood cells (RBCs). The HC50 value indicates the concentration required to lyse 50% of RBCs. Notably, many derivatives exhibited low hemolytic activity (HC50 > 200 μg/ml), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of calixarene derivatives in clinical settings:

  • Case Study on MRSA :
    • A recent study demonstrated that compound 16 showed rapid bactericidal action against MRSA, achieving over 99.99%99.99\% bacterial reduction within 0.50.5 hours at concentrations significantly lower than traditional antibiotics like vancomycin .
  • Comparative Study :
    • A comparative analysis between various calixarene derivatives found that modifications such as introducing tertiary amines significantly influenced both antibacterial and hemolytic activities, emphasizing the need for tailored approaches in drug design .

Q & A

Q. What synthetic methodologies are employed for the preparation of 25,27-dimethoxy-26-(N-benzoyl)carbamoyloxy-p-tert-butylcalix[4]arene, and how is its purity validated?

The synthesis typically involves sequential functionalization of the p-tert-butylcalix[4]arene scaffold. Key steps include:

  • Lower-rim derivatization : Selective alkylation or acylation of phenolic hydroxyl groups using reagents like benzoyl chloride or methoxy substituents under basic conditions (e.g., K₂CO₃ in acetone or acetonitrile) .
  • Upper-rim modification : Introduction of carbamoyloxy groups via reaction with isocyanates or carbamoyl chlorides. Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm substituent regiochemistry and IR spectroscopy to verify carbonyl (C=O) and carbamate (N–H) functionalities . Purity is assessed via HPLC or elemental analysis.

Q. How is the macrocyclic conformation of this calix[4]arene derivative confirmed experimentally?

The cone conformation is determined using:

  • X-ray crystallography : Crystal lattice parameters (e.g., orthorhombic Pbcn space group with a = 23.697 Å, b = 13.682 Å, c = 25.402 Å) reveal intramolecular hydrogen bonding between phenolic oxygen and adjacent substituents, stabilizing the cone .
  • Dynamic NMR : Variable-temperature ¹H NMR detects restricted rotation of aryl groups, confirming conformational rigidity .

Advanced Research Questions

Q. What methodologies are used to evaluate the cytotoxic activity of this compound against cancer cell lines?

Cytotoxicity is assessed via:

  • Dose-response assays : Cells (e.g., A549, DLD-1, HEPG2) are treated with 0.1–100 µM compound for 48–72 hours. Viability is measured using MTT or resazurin reduction, with IC₅₀ values calculated (e.g., 4.7 µM for colorectal carcinoma DLD-1) .
  • Mechanistic studies : Flow cytometry detects apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Western blotting evaluates stress markers like caspase-3 and PARP cleavage .

Q. How does the coordination chemistry of this calix[4]arene derivative with paramagnetic metal ions influence its supramolecular applications?

The tetraphenolic lower-rim in the cone conformation binds lanthanides (e.g., Gd³⁺, Dy³⁺) and transition metals (e.g., Fe³⁺, Cu²⁺) via phenolic oxygen donors. Coordination modes are studied using:

  • Magnetic susceptibility measurements : To assess single-molecule magnet (SMM) behavior in polymetallic clusters.
  • EPR spectroscopy : Identifies metal-ligand charge-transfer transitions and spin states .

Q. What strategies enable the functionalization of this compound for electrochemical sensing applications?

Functionalization focuses on:

  • Host-guest design : Introducing electron-rich groups (e.g., thiols, pyridines) to enhance dopamine binding via π-π stacking. Electrochemical impedance spectroscopy (EIS) quantifies binding constants (Kₐ ~ 10⁴ M⁻¹) .
  • Polymer immobilization : Grafting onto Merrifield’s resin or PEG improves stability for NO₂/N₂O₄ detection. FTIR confirms covalent attachment via ester linkages .

Q. How are multicomponent reactions utilized to synthesize α-aminophosphonate derivatives of this calix[4]arene?

The Kabachnik–Fields reaction is employed:

  • Reaction setup : p-tert-butylcalix[4]arene-aminoalkyl derivatives react with aldehydes and dialkyl phosphites in toluene at 80°C.
  • Product characterization : ³¹P NMR confirms P=O bond formation (δ = 25–30 ppm), while HRMS validates molecular weights .

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